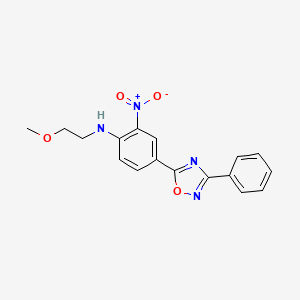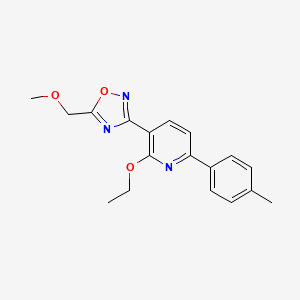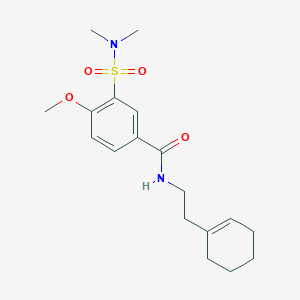
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPPA is a nitro-aromatic compound that has a unique molecular structure, which makes it an ideal candidate for various applications.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can selectively target cancer cells and induce apoptosis by activating the caspase cascade. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline also has anti-inflammatory properties that can help in the treatment of various inflammatory diseases.
Biochemical and physiological effects:
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have various biochemical and physiological effects on the human body. Studies have shown that N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation in the body. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been shown to have neuroprotective effects and can help in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its ability to selectively target cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is also relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is its low solubility in water, which can make it challenging to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline. One of the significant directions is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the development of new formulations of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline that can improve its solubility and bioavailability. Further research is also needed to explore the potential applications of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases.
Conclusion:
In conclusion, N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is a promising chemical compound that has significant potential applications in the field of medicine. Its unique molecular structure and selective targeting of cancer cells make it a promising candidate for cancer therapy. Further research is needed to explore its potential applications in the treatment of other diseases and to optimize its synthesis and formulation.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline involves the reaction of 2-nitro-4-aminophenol with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of potassium carbonate and 2-methoxyethanol. The reaction takes place at a temperature of 120°C for 6 hours, and the resulting product is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in the field of medicine. One of the significant applications of N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline is in the treatment of cancer. Studies have shown that N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline can selectively target cancer cells and induce apoptosis, which makes it a promising candidate for cancer therapy. N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline has also been studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-nitro-4-(3-phenyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-24-10-9-18-14-8-7-13(11-15(14)21(22)23)17-19-16(20-25-17)12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJJTSIEXOVHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7687652.png)



![4-fluoro-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7687692.png)


![N-(3-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7687719.png)





